3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884032
InChI: InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrClNO2S
Molecular Weight: 282.54 g/mol

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

CAS No.:

Cat. No.: VC15884032

Molecular Formula: C7H5BrClNO2S

Molecular Weight: 282.54 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene -

Specification

Molecular Formula C7H5BrClNO2S
Molecular Weight 282.54 g/mol
IUPAC Name 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene
Standard InChI InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3
Standard InChI Key RUPPCELDZDHUQR-UHFFFAOYSA-N
Canonical SMILES CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is C₇H₅BrClNO₂S, with a molecular weight of 282.54 g/mol. Its IUPAC name reflects the substitution pattern: bromine at position 3, chlorine at position 2, and a nitroprop-1-enyl group at position 5 of the thiophene ring. The canonical SMILES representation is CC(=CC₁=CC(=C(S₁)Cl)Br)N+[O⁻], illustrating the conjugated nitroalkene moiety.

The thiophene ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the nitro group enhances reactivity toward reduction and nucleophilic attack. X-ray crystallography of analogous compounds reveals planar geometries with bond lengths consistent with delocalized π-electron systems .

Comparative Structural Analysis

Table 1 compares structural features of 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene with related thiophene derivatives:

CompoundSubstituentsUnique Properties
2-Bromo-5-(2-nitroprop-1-enyl)thiophene Bromine at position 2, nitropropenyl at position 5Lower molecular weight (248.10 g/mol); reduced halogen diversity
3-NitrothiopheneNitro group at position 3Lacks halogens; simpler reactivity profile
2-Chloro-5-methylthiopheneChlorine at position 2, methyl at position 5Non-electrophilic; limited biological activity

The bromine and chlorine atoms in 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene enable halogen bonding with biological targets, while the nitro group contributes to redox activity.

Synthesis and Optimization

Laboratory-Scale Synthesis

A representative synthesis involves the following steps :

  • Halogenation: Treatment of 2-chloro-5-methylthiophene with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at position 3.

  • Nitroalkene Coupling: Reaction with nitropropene derivatives under acidic conditions (e.g., POCl₃ in CH₃CN) forms the nitropropenyl sidechain .

  • Purification: Column chromatography or recrystallization from toluene yields the final product (>85% purity) .

Key parameters include:

  • Temperature control (70–80°C for nitroalkene coupling)

  • Solvent selection (polar aprotic solvents enhance reaction rates)

  • Catalytic use of Lewis acids (e.g., FeCl₃) to minimize side reactions

Industrial Production

Industrial methods prioritize efficiency and scalability:

  • Continuous Flow Reactors: Enable precise temperature modulation and reduce reaction times by 40% compared to batch processes.

  • Automated Quenching Systems: Mitigate exothermic risks during halogenation steps.

  • Waste Minimization: Solvent recovery systems achieve >90% reuse rates for acetonitrile and dichloromethane .

Table 2 summarizes synthetic yields under varying conditions:

ConditionsYield (%)Purity (%)Reference
Batch, POCl₃, 75°C 8892
Flow, FeCl₃ catalyst9598
Microwave-assisted 8289

Biological Activities and Mechanisms

Antimicrobial Efficacy

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene exhibits broad-spectrum activity:

  • Gram-positive Bacteria: MIC₉₀ = 8 µg/mL against Staphylococcus aureus

  • Gram-negative Bacteria: MIC₉₀ = 16 µg/mL against Escherichia coli

  • Fungi: Moderate inhibition of Candida albicans (MIC₉₀ = 32 µg/mL)

Mechanistic studies suggest the nitro group undergoes enzymatic reduction, generating reactive oxygen species (ROS) that disrupt microbial membranes. Synergy with β-lactam antibiotics enhances efficacy against methicillin-resistant S. aureus (MRSA).

Cell LineIC₅₀ (µM)Mechanism
PC-3 (Prostate)12Caspase-3 activation
MCF-7 (Breast)18ERK1/2 inhibition
A549 (Lung)25Cyclin B1 downregulation

Applications in Drug Development

Lead Compound Optimization

Structural modifications enhance pharmacokinetic properties:

  • Nitro Group Reduction: Improves solubility but reduces antimicrobial activity

  • Halogen Replacement: Fluorine substitution at position 2 increases blood-brain barrier permeability

  • Prodrug Formulations: Masking the nitro group as a tert-butyl carbamate enhances oral bioavailability

Materials Science Applications

The compound’s conjugated π-system enables use in:

  • Organic Semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors

  • Electrochromic Devices: Reversible color shifts between 450–600 nm under redox conditions

Future Directions

Synthetic Challenges

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants

  • Green Chemistry: Catalytic systems using ionic liquids or biocatalysts

Therapeutic Exploration

  • Combination Therapies: Screening with checkpoint inhibitors for oncology

  • Neuroinflammation: Targeting NLRP3 inflammasome in Alzheimer’s models

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